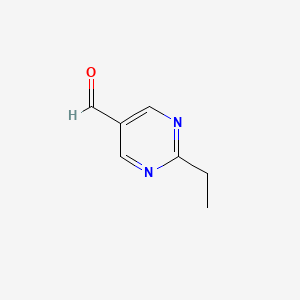
2-Ethylpyrimidine-5-carbaldehyde
Übersicht
Beschreibung
2-Ethylpyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 205518-89-4. It has a molecular weight of 136.15 and its IUPAC name is 2-ethyl-5-pyrimidinecarbaldehyde . It is stored at -20°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H8N2O/c1-2-7-8-3-6 (5-10)4-9-7/h3-5H,2H2,1H3 . This indicates that the compound has 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Wissenschaftliche Forschungsanwendungen
Inhibition of VEGFR-2 and EGFR
A significant application of pyrimidine-5-carbaldehyde derivatives, closely related to 2-Ethylpyrimidine-5-carbaldehyde, is their role as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These compounds, particularly 4-aminopyrimidine-5-carbaldehyde oximes, have demonstrated potent inhibitory activity against VEGFR-2, a key target for anti-angiogenic cancer therapies. Their structure-activity relationship (SAR) studies, pharmacokinetic properties, and in vivo efficacy have been explored, underscoring their potential in cancer treatment (Huang et al., 2011).
Asymmetric Autocatalysis
Pyrimidine-5-carbaldehydes play a pivotal role in asymmetric autocatalysis, a process important for the synthesis of enantiomerically enriched compounds. These compounds, when used with diisopropylzinc, can dramatically amplify enantiomeric excess in asymmetric reactions. This property is significant in the field of stereochemistry and the synthesis of chiral molecules (Shibata et al., 1997).
Antimicrobial and Antioxidant Activity
Derivatives of 4-aminopyrimidine-5-carbaldehyde have shown significant antimicrobial and antioxidant activities. These compounds, upon undergoing facile condensation with aromatic ketone derivatives, exhibit promising bioassay results. This suggests their potential utility in developing new antimicrobial and antioxidant agents (Suresh et al., 2010).
Quantum Structure-Activity Relationship (QSAR) Studies
4-Aminopyrimidine-5-carbaldehyde oxime derivatives have been the subject of QSAR studies as potent VEGFR-2 inhibitors. These studies involve analyzing molecular descriptors and constructing models to predict the inhibitory activity of these compounds, aiding in the design of new potent inhibitors (Nekoei et al., 2015).
Synthesis of Heterocyclic Compounds
Pyrimidine-5-carbaldehydes, including variants like this compound, are key intermediates in the synthesis of various heterocyclic compounds. Their ability to undergo different types of condensation reactions makes them versatile in synthesizing a wide range of heterocyclic structures, which are important in pharmaceuticals and material science (Baikalova et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-ethylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKMQAVGQAQPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390283 | |
| Record name | 2-Ethylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205518-89-4 | |
| Record name | 2-Ethylpyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





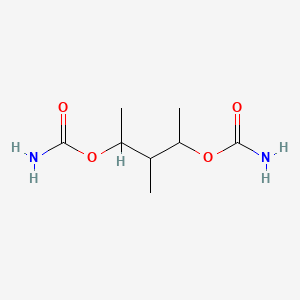
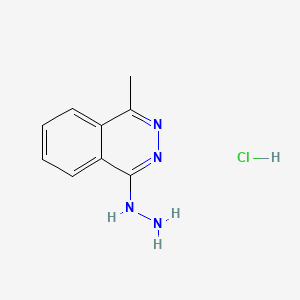

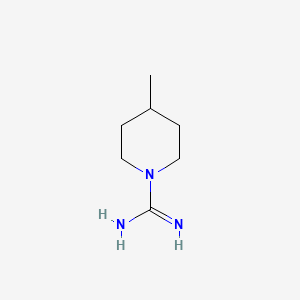
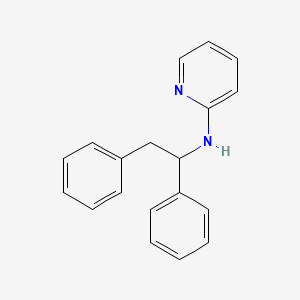
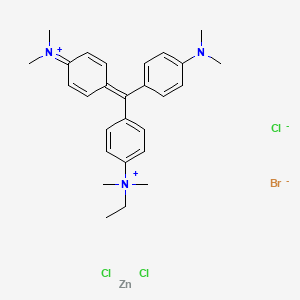
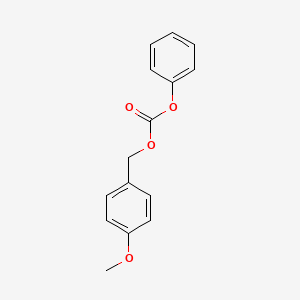
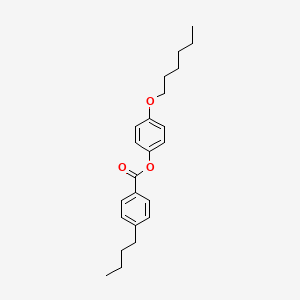
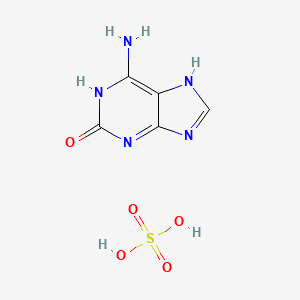
![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)
![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)
